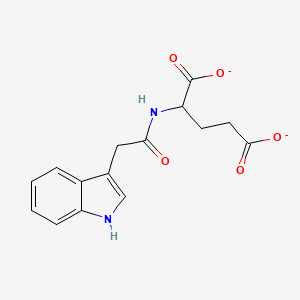

Indole-3-acetyl-glutamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(indole-3-acetyl)glutamate(2-) is a dicarboxylic acid dianion obtained by deprotonation of the carboxy groups of N-(indole-3-acetyl)glutamic acid. It has a role as a plant metabolite. It is a conjugate base of a N-(indole-3-acetyl)glutamic acid.

Aplicaciones Científicas De Investigación

Plant Growth Regulation

Indole-3-acetyl-glutamate plays a vital role in regulating auxin homeostasis. As an auxin conjugate, it can influence the availability of free IAA, thereby affecting plant growth and development. Studies have shown that auxin conjugates, including this compound, can modulate root growth and gene expression related to auxin metabolism:

- Root Growth Bioassays : Experiments indicate that the application of this compound can alter root architecture by regulating auxin levels in Brassica rapa seedlings .

- Gene Expression Changes : RNA sequencing has revealed that treatments with various auxin conjugates significantly affect the expression of genes involved in auxin metabolism, demonstrating the compound's regulatory potential .

Metabolic Studies

This compound serves as a key metabolite in the study of IAA metabolism. It has been identified as a primary product when IAA is fed to plants:

- Metabolic Pathways : Research indicates that this compound does not undergo further hydrolysis back to IAA under certain conditions, suggesting its stability as a metabolic product . This characteristic makes it a valuable marker for studying auxin metabolism.

Therapeutic Potential

Emerging research indicates that this compound may have applications beyond plant biology:

- Neuronal Signaling : The compound's structural similarities to neurotransmitters suggest potential roles in neuronal signaling pathways, which could be explored for therapeutic applications in neurobiology .

Case Study 1: Isolation from Soybean Seeds

A study conducted on Glycine max L. cv Hark reported the isolation of this compound from soybean seeds using gas chromatography/mass spectrometry. The quantitative analysis revealed concentrations of approximately 7.4 micromoles per kilogram . This study underscores the importance of this compound in understanding auxin storage and release mechanisms in plants.

Case Study 2: Auxin Conjugate Characterization

Research on Arabidopsis thaliana demonstrated that this compound acts as a stable metabolite during IAA metabolism. The study utilized mass spectrometry to confirm the identity of this compound among other metabolites generated from IAA feeding experiments . This case highlights its significance in elucidating the metabolic pathways involving auxins.

Análisis De Reacciones Químicas

Table 1: IAA-Glu Levels in Plant Tissues

| Plant Species | Tissue | Concentration (ng/g FW) | Source |

|---|---|---|---|

| Arabidopsis | Whole seedlings | 3.5 ± 1.6 | |

| Soybean (Glycine max) | Seeds | ~7.4 µmol/kg | |

| Rice (Oryza sativa) | Hydroponic medium (stress) | Detected |

Enzymatic Oxidation by DAO1

IAA-Glu undergoes oxidation via DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) , producing 2-oxindole-3-acetyl-glutamate (oxIAA-Glu) .

-

Reaction :

IAA GluDAO1oxIAA GluHydrolysisoxIAA+Glutamate -

Key findings :

Hydrolysis by ILR1/ILL Hydrolases

The IAA-Leu-Resistance 1/Arabidopsis ILR1-Like (ILR1/ILL) hydrolases hydrolyze oxIAA-Glu to release inactive 2-oxindole-3-acetic acid (oxIAA) and glutamate .

-

Pathway integration : This step links conjugation and oxidation, forming a unified IAA inactivation route .

-

Species specificity : The GH3–ILR1–DAO pathway operates in flowering plants (e.g., Arabidopsis, lychee) but not in non-flowering species .

Stress-Induced Reactions

Under environmental stress (e.g., salinity, drought), IAA-Glu oxidation is upregulated:

-

In rice, oxIAA-Glu is detected in hydroponic media during stress, suggesting extracellular transport of oxidized conjugates .

-

Stress enhances DAO1 expression, accelerating IAA-Glu turnover to oxIAA .

Stability and Metabolic Fate

IAA-Glu is more stable than other conjugates (e.g., IAA-Asp):

-

Refed IAA-Glu is not hydrolyzed back to free IAA in Arabidopsis under normal growth conditions .

-

Unlike IAA-Asp, IAA-Glu is not further oxidized to hydroxylated derivatives .

Key Research Findings

Propiedades

Fórmula molecular |

C15H14N2O5-2 |

|---|---|

Peso molecular |

302.28 g/mol |

Nombre IUPAC |

2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioate |

InChI |

InChI=1S/C15H16N2O5/c18-13(17-12(15(21)22)5-6-14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22)/p-2 |

Clave InChI |

YRKLGWOHYXIKSF-UHFFFAOYSA-L |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)[O-])C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.